REACTION_CXSMILES
|
[ClH:1].[OH-].[Na+:3].[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.[C:12]([OH:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([OH:22])=[O:21])([C:16]([OH:18])=[O:17])[OH:15]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.OCC(CO)O>[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:13]1[C:12]([OH:24])=[CH:4][CH:20]=[CH:19][C:14]=1[CH3:16].[Na+:3].[Cl-:1].[OH2:15].[C:12]([OH:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([OH:22])=[O:21])([C:16]([OH:18])=[O:17])[OH:15] |f:0.1.2,4.5,6.7.8,12.13,14.15|
|
Name
|
LysB29Nε-hexadecandioyl-γ-Glu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Name
|
HCl NaOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
HCl NaOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
solution II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a 0.22 μm sterile filter
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[OH-].[Na+:3].[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.[C:12]([OH:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([OH:22])=[O:21])([C:16]([OH:18])=[O:17])[OH:15]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.OCC(CO)O>[C:4]1([OH:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:13]1[C:12]([OH:24])=[CH:4][CH:20]=[CH:19][C:14]=1[CH3:16].[Na+:3].[Cl-:1].[OH2:15].[C:12]([OH:24])(=[O:23])[CH2:13][C:14]([CH2:19][C:20]([OH:22])=[O:21])([C:16]([OH:18])=[O:17])[OH:15] |f:0.1.2,4.5,6.7.8,12.13,14.15|
|
Name
|
LysB29Nε-hexadecandioyl-γ-Glu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Name
|
HCl NaOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
HCl NaOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
solution II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a 0.22 μm sterile filter
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |